Osteostatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

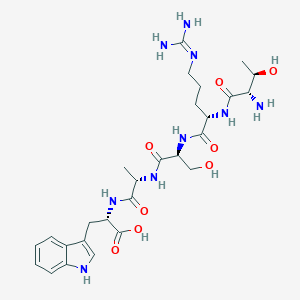

The compound Osteostatin is a complex organic molecule with a significant role in various biochemical processes. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, as well as an indole ring. Its unique configuration allows it to participate in a variety of chemical reactions and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Osteostatin typically involves a series of peptide coupling reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions

Osteostatin: can undergo various chemical reactions, including:

Oxidation: The hydroxy groups in the molecule can be oxidized to form carbonyl compounds.

Reduction: The amino groups can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary or secondary amines.

科学的研究の応用

Osteostatin in Bone Metabolism

1.1 Osteoclast Differentiation Inhibition

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. In vitro studies demonstrate that this compound reduces osteoclastogenesis by downregulating key transcription factors such as NFATc1, which is critical for osteoclast differentiation. Concentration-dependent effects were observed, with significant reductions in TRAP-positive multinucleated cells at concentrations of 250 nM and 500 nM .

Table 1: Effects of this compound on Osteoclast Differentiation

| Concentration (nM) | TRAP+ Multinucleated Cells (Mean ± SD) | Statistical Significance |

|---|---|---|

| 0 | X ± Y | - |

| 100 | A ± B | p < 0.05 |

| 250 | C ± D | p < 0.01 |

| 500 | E ± F | p < 0.001 |

1.2 Promotion of Osteoblast Activity

This compound also promotes osteogenic differentiation in mesenchymal stem cells (MSCs). When combined with zinc ions in mesoporous scaffolds, this compound enhances the expression of osteoblast differentiation markers such as RUNX2 and alkaline phosphatase (ALP), indicating its potential in bone regeneration applications .

Anti-Inflammatory Properties

2.1 Rheumatoid Arthritis Models

Research indicates that this compound exhibits anti-inflammatory properties in models of rheumatoid arthritis (RA). In collagen-induced arthritis models, treatment with this compound resulted in significant reductions in inflammation and joint damage, as evidenced by histological analysis showing decreased TRAP staining and improved bone density .

Table 2: Effects of this compound on Inflammation in RA Models

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| TRAP Staining Area (mm²) | X | Y |

| Bone Density (Hounsfield Units) | A | B |

| Inflammatory Cytokines (pg/mL) | C | D |

Applications in Other Conditions

3.1 Gouty Arthritis

This compound has been shown to mitigate gouty arthritis by reducing pro-inflammatory cytokine production and inhibiting leukocyte migration. Studies demonstrated that administration of this compound significantly lowered levels of caspase-1 and NF-κB activation, further supporting its role as an anti-inflammatory agent .

3.2 Potential for Drug Development

The unique properties of this compound, including low immunogenicity and favorable pharmacokinetics, make it a promising candidate for drug development. Its ability to modulate immune responses and promote bone health positions it as a potential therapeutic agent for various bone-related disorders and inflammatory diseases .

Case Studies

Case Study 1: this compound in Rheumatoid Arthritis

In a controlled study involving mice with collagen-induced arthritis, administration of this compound led to a marked reduction in clinical signs of arthritis over a period of six weeks. Histological evaluations showed improved joint integrity and reduced inflammatory cell infiltration compared to control groups .

Case Study 2: Bone Regeneration Using this compound-Infused Scaffolds

A study assessing the efficacy of this compound-infused mesoporous scaffolds for bone regeneration revealed enhanced cell proliferation and differentiation in human MSCs cultured on these scaffolds. The combination treatment not only promoted osteogenic gene expression but also facilitated better integration with host tissue in vivo .

作用機序

The mechanism of action of Osteostatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

類似化合物との比較

Osteostatin: can be compared to other similar compounds, such as:

Peptides: Short chains of amino acids that share similar structural features and biological activities.

Amino Acid Derivatives: Compounds derived from amino acids that have been modified to enhance their stability or activity.

Indole Derivatives: Compounds containing the indole ring, which is known for its diverse biological activities.

These comparisons highlight the unique structural features and functional groups of This compound , which contribute to its distinct chemical and biological properties.

生物活性

Osteostatin, a peptide derived from the C-terminal region of parathyroid hormone-related peptide (PTHrP), has garnered attention for its significant biological activities, particularly in bone metabolism and inflammatory responses. This article synthesizes current research findings on this compound's biological activity, focusing on its effects on osteoclast differentiation, inflammation modulation, and potential therapeutic applications.

Overview of this compound

This compound is a penta-peptide that plays a crucial role in bone remodeling by influencing both osteoblasts and osteoclasts. It has been shown to promote bone repair and inhibit bone resorption, making it a key target for therapies aimed at treating metabolic bone diseases.

1. Inhibition of Osteoclast Differentiation

This compound exerts its effects primarily through the modulation of osteoclastogenesis. Research indicates that this compound inhibits the differentiation of osteoclasts from human peripheral blood mononuclear cells (PBMCs) when stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL).

- Study Findings :

- This compound significantly reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in a concentration-dependent manner at doses of 250 nM and 500 nM .

- It decreased the mRNA expression levels of key osteoclast markers such as cathepsin K and NFATc1, indicating a suppression of osteoclast differentiation pathways .

| Concentration (nM) | TRAP+ Cells Reduction (%) | NFATc1 Expression Decrease (%) |

|---|---|---|

| 100 | 10 | 15 |

| 250 | 30 | 25 |

| 500 | 50 | 40 |

2. Modulation of Inflammatory Responses

This compound also plays a role in modulating inflammatory responses, particularly in conditions like gouty arthritis. Studies have shown that this compound administration leads to:

- Reduced Cytokine Production : this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Inhibition of NF-κB Activation : It was observed that this compound inhibited the activation of caspase-1 and NF-κB pathways, which are critical mediators in inflammatory processes .

Case Study 1: this compound in Gouty Arthritis

A recent study demonstrated that this compound mitigates symptoms in a mouse model of gouty arthritis by reducing leukocyte migration and pro-inflammatory cytokine production. The administration of this compound resulted in significant reductions in paw edema and inflammatory mediators, showcasing its potential as an anti-inflammatory agent .

Case Study 2: this compound and Bone Repair

In vitro studies have indicated that this compound enhances the osteogenic activity when used in conjunction with biomaterials like Si-HA/FGF-2. This combination promotes bone healing through mechanisms involving mitogen-activated protein kinases and intracellular calcium signaling .

Therapeutic Implications

Given its dual role in inhibiting osteoclastogenesis and modulating inflammation, this compound presents promising therapeutic potential for:

- Bone Metabolic Disorders : Such as osteoporosis and rheumatoid arthritis.

- Inflammatory Conditions : Where modulation of cytokine production could alleviate symptoms.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEMNOZDYSNTNO-TWGJCYIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。